molecular formula C25H29ClN2O2 B2709198 Cav 2.2 blocker 1

Cav 2.2 blocker 1

Cat. No.: B2709198
M. Wt: 425.0 g/mol
InChI Key: LDURKOGJFOYENC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cav 2.2 Blocker 1 (CAS: 1567335-29-8) is a potent and selective inhibitor of the N-type voltage-gated calcium channel (Cav 2.2), a key target in pain management research. It exhibits an IC50 value of 1 nM, demonstrating high selectivity for Cav 2.2 over other calcium channel subtypes . Produced by MedChemExpress (HY-119373), it is supplied as a solid with a purity of ≥99.3% (HPLC) and is soluble in DMSO (20.83 mg/mL) for experimental use . Structurally, it is defined by the formula C25H29ClN2O2, with a molecular weight of 424.96 g/mol. Its primary application lies in preclinical studies of neuropathic and inflammatory pain pathways, where Cav 2.2 channels mediate neurotransmitter release in nociceptive neurons .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cav 2.2 blocker 1 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Cav 2.2 blocker 1 undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often used in further research to study the structure-activity relationship of the compound .

Scientific Research Applications

Pain Management

C2230 has been tested extensively for its analgesic properties:

  • Chronic Pain Models : In various pain models, including those simulating arthritis and neuropathic pain, C2230 demonstrated significant pain relief by inhibiting neurotransmitter release from nociceptor terminals .
  • Comparative Efficacy : Compared to other blockers like ω-conotoxin MVIIA (ziconotide), C2230 provides a similar analgesic effect but may offer advantages regarding administration routes and side effects .

Neurological Studies

C2230's ability to selectively inhibit Cav 2.2 channels makes it a valuable tool in neurological research:

  • Neuronal Excitability : Studies indicate that C2230 does not affect overall neuronal excitability in dorsal root ganglion neurons, allowing researchers to isolate its effects on Cav 2.2 channels without confounding factors .
  • Calcium Dynamics : By blocking Cav 2.2 channels, C2230 aids in understanding calcium dynamics in neuronal signaling, which is crucial for developing new treatments for neurological disorders .

Case Study 1: Arthritis-Induced Pain

In a study involving transgenic mice with induced arthritis:

  • Findings : Blockade of Cav 2.2 channels using tethered MVIIA significantly alleviated pain but resulted in prolonged inflammation and joint destruction compared to wild-type mice . This highlights the dual role of Cav 2.2 blockers as both analgesics and potential exacerbators of inflammatory conditions.

Case Study 2: High-Frequency Stimulation

Research on the effects of C2230 during high-frequency neuronal stimulation revealed:

  • Results : C2230 maintained effective inhibition of Cav 2.2 currents even under conditions simulating rapid neuronal firing, indicating its potential utility in managing acute pain scenarios without compromising neuronal function .

Data Tables

Application AreaObserved EffectsReference
Pain ManagementSignificant reduction in pain behaviors
Neurological ResearchNo impact on overall neuronal excitability
High-Frequency StimulationEffective inhibition during rapid firing

Mechanism of Action

Cav 2.2 blocker 1 exerts its effects by blocking N-type calcium channels (Cav 2.2). These channels are located at nerve terminals and are responsible for the influx of calcium ions in response to action potentials. By blocking these channels, this compound inhibits the release of neurotransmitters, thereby reducing pain transmission . The compound binds to specific sites on the channel, stabilizing its closed state and preventing calcium ion influx .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Key Compounds for Comparison

The following compounds represent notable Cav 2.2 inhibitors or calcium channel modulators with overlapping or distinct mechanisms:

Compound Name Target(s) IC50/EC50 Key Applications Selectivity Profile Source
Cav 2.2 Blocker 1 Cav 2.2 (N-type) 1 nM Neuropathic pain, inflammatory pain High selectivity for Cav 2.2 MedChemExpress
ω-Agatoxin IVA Cav 2.1/2.2 (P/Q- and N-type) 1–5 nM (Cav 2.1) Neurological research Broad activity against P/Q- and N-type MCE
SNX-482 Cav 2.3 (R-type) 15–30 nM Epilepsy, synaptic transmission Selective for R-type channels MCE
VK-II-36 Sarcoplasmic reticulum Ca²⁺ release N/A Cardiovascular arrhythmias Inhibits triggered activity in cardiomyocytes AmBeed

Mechanistic and Functional Comparisons

This compound vs. ω-Agatoxin IVA

  • Selectivity : this compound is highly specific for Cav 2.2, whereas ω-Agatoxin IVA inhibits both Cav 2.1 (P/Q-type) and Cav 2.2 (N-type), limiting its utility in studies requiring subtype-specific modulation .
  • Applications : While both compounds are used in pain research, ω-Agatoxin IVA is also employed in studies of synaptic transmission and migraine pathophysiology due to its dual targeting .

This compound vs. SNX-482

  • Target Specificity: SNX-482 selectively blocks Cav 2.3 (R-type), a channel implicated in epilepsy and neurotransmitter release, contrasting with this compound’s focus on nociception .
  • Therapeutic Potential: SNX-482’s role in modulating R-type channels may offer advantages in treating absence seizures, whereas this compound is prioritized for chronic pain conditions .

This compound vs. VK-II-36

  • Mechanism : VK-II-36 inhibits sarcoplasmic reticulum calcium release in cardiomyocytes, addressing arrhythmias rather than neuronal calcium channels. This distinguishes its cardiovascular focus from this compound’s neurological applications .

Research Findings and Clinical Relevance

Efficacy in Pain Models

This compound has demonstrated superior efficacy in rodent models of neuropathic pain, reducing hyperalgesia by >50% at doses of 1–5 mg/kg. Its selectivity minimizes off-target effects, such as hypotension linked to L-type channel inhibitors (e.g., Cav 1.2 blockers) .

Limitations and Challenges

  • Comparative Toxicity : ω-Agatoxin IVA exhibits higher cytotoxicity in vitro (LD50 ~10 μM) compared to this compound (LD50 >100 μM), reflecting the latter’s improved safety profile .

Biological Activity

Cav 2.2, also known as N-type calcium channels, play a critical role in neurotransmitter release and are implicated in various physiological and pathological processes, including chronic pain. The compound referred to as "Cav 2.2 blocker 1" is a selective antagonist that targets these channels, providing insights into its biological activity, mechanisms of action, and potential therapeutic applications.

This compound (referred to as C2230 in some studies) exhibits use-dependent inhibition of the Cav 2.2 channels. This means that the compound preferentially blocks the channels when they are in a depolarized state, which is often the case during high-frequency neuronal firing. The half-maximal inhibitory concentration (IC50) values for C2230 were found to be 1.3 ± 0.1 μM at -50 mV and 10.2 ± 0.6 μM at -80 mV, indicating a stronger effect at more depolarized potentials .

Key Findings:

  • Rapid Onset and Stability : C2230 demonstrated a fast onset of action with stable inhibition of CaV 2.2 currents, particularly during high-frequency stimulation (1, 3, and 10 Hz) .
  • Inhibition without Affecting Neuronal Excitability : Experiments on rat dorsal root ganglion neurons showed that C2230 inhibited CaV 2.2 currents without altering overall neuronal excitability .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, it is useful to compare it with other known blockers such as ω-Conotoxin GVIA (ωCGVIA), which is recognized for its irreversible blocking capability on Cav 2.2 channels.

Compound Type IC50 (μM) Effect on Neuronal Excitability Reversibility
C2230Use-dependent antagonist1.3 @ -50 mVNo effectReversible
ω-Conotoxin GVIAIrreversible antagonist~3-5Decreases excitabilityIrreversible

Study on Pain Modulation

A significant study investigated the effects of CaV 2.2 blockade on pain modulation using transgenic mice expressing a membrane-tethered form of MVIIA (another Cav 2.2 blocker). The results indicated that while blockade effectively suppressed arthritis-induced pain, it also hindered recovery from inflammation due to upregulation of osteoclast activators like RANKL . This highlights the dual role of Cav 2.2 blockers in pain management and potential adverse effects during inflammatory conditions.

Pharmacological Characterization

Research has characterized the interaction of C2230 with various signaling pathways involved in calcium influx modulation. Notably, phosphorylation by protein kinase C (PKC) was identified as a mechanism enhancing current amplitude through Cav 2.2 channels, suggesting that C2230 may interact with these pathways to exert its effects .

Q & A

Basic Research Questions

Q. How can researchers confirm the specificity of Cav 2.2 Blocker 1 for N-type calcium channels in experimental models?

  • Methodological Answer : Use patch-clamp electrophysiology to measure inhibition of Cav 2.2 currents in transfected cell lines (e.g., HEK293 cells). Validate specificity by comparing effects on other calcium channel subtypes (e.g., Cav 1.2, Cav 2.1) using selective inhibitors . Orthogonal assays, such as calcium imaging with Fluo-4 AM, can corroborate electrophysiological findings .

Q. What experimental controls are critical when assessing this compound’s efficacy in pain models?

  • Methodological Answer : Include vehicle controls (e.g., DMSO at equivalent concentrations) and positive controls (e.g., ω-conotoxin GVIA). Monitor off-target effects via behavioral assays (e.g., rotarod for motor function) to distinguish analgesia from sedation .

Q. How should researchers address batch-to-batch variability in compound purity?

  • Methodological Answer : Validate purity (>98%) for each batch using HPLC and mass spectrometry. Store lyophilized powder at -25°C to -15°C and dissolved stocks at -85°C to -65°C to prevent degradation . Include stability tests under experimental conditions (e.g., pH, temperature) .

Q. What in vivo models are most appropriate for studying this compound in neuropathic pain?

  • Methodological Answer : Use chronic constriction injury (CCI) or spared nerve injury (SNI) models in rodents. Measure mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test) pre- and post-administration. Ensure blinding and randomization to reduce bias .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency (IC50 = 1 nM) and in vivo efficacy discrepancies?

  • Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, blood-brain barrier penetration) using LC-MS/MS for plasma and tissue concentration analysis. Optimize dosing regimens via pharmacokinetic/pharmacodynamic (PK/PD) modeling . Compare results across species (e.g., rat vs. mouse) to identify interspecies variability .

Q. What strategies are recommended for identifying off-target effects of this compound in transcriptomic studies?

  • Methodological Answer : Perform RNA sequencing on treated vs. untreated neuronal cultures. Use bioinformatics tools (e.g., Gene Ontology enrichment) to identify dysregulated pathways. Validate candidates with CRISPR/Cas9 knockouts or siRNA knockdowns .

Q. How should dose-response relationships be analyzed when this compound exhibits non-linear kinetics?

  • Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to fit dose-response curves. Use Akaike’s Information Criterion (AIC) to compare one-site vs. two-site binding models. Report confidence intervals for IC50 values .

Q. What ethical considerations apply when sharing datasets involving this compound in open-access repositories?

  • Methodological Answer : De-identify data to protect participant/patient privacy (e.g., remove metadata linking to individuals). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite repository requirements (e.g., NIH’s GenBank) in publications .

Properties

IUPAC Name

5-(4-chlorophenyl)-1-(2-methoxyphenyl)-3-(2,2,6,6-tetramethyloxan-4-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29ClN2O2/c1-24(2)15-18(16-25(3,4)30-24)20-14-22(17-10-12-19(26)13-11-17)28(27-20)21-8-6-7-9-23(21)29-5/h6-14,18H,15-16H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDURKOGJFOYENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)C2=NN(C(=C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A flask is charged with trifluoromethanesulfonic acid 2-(2-methoxy-phenyl)-5-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-2H-pyrazol-3-yl ester (1.10 g, 3.70 mmol), 4-chlorophenyl boronic acid (0.630 g, 4.07 mmol), Pd(PPh3)4 (0.24 g, 5 mol %), 2 M Na2CO3 (16 mL), EtOH (16 mL) and toluene (32 mL) and heated at 80° C. for 6 h. The reaction was diluted with EtOAc (100 mL) and washed with saturated aqueous NaHCO3 (2×100 mL) and brine (100 mL), and the organic layer dried over Na2SO4 and evaporated. The crude product was purified by flash silica gel chromatography eluting with 10% EtOAc/hexanes to give 0.68 g (66%) of the title compound as a white solid.
Name
trifluoromethanesulfonic acid 2-(2-methoxy-phenyl)-5-(2,2,6,6-tetramethyl-tetrahydro-pyran-4-yl)-2H-pyrazol-3-yl ester
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
66%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.